molecular formula C8H5BrIN B13635256 3-Bromo-2-iodo-5-methylbenzonitrile

3-Bromo-2-iodo-5-methylbenzonitrile

Cat. No.: B13635256
M. Wt: 321.94 g/mol
InChI Key: HQAZPDJKCFYVHO-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrIN It is a derivative of benzonitrile, featuring bromine, iodine, and a methyl group as substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodo-5-methylbenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 5-methylbenzonitrile. The process begins with the bromination of 5-methylbenzonitrile using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 3-bromo-5-methylbenzonitrile. This intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like potassium iodate (KIO3) to produce the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-iodo-5-methylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-iodo-5-methylbenzonitrile is unique due to the presence of both bromine and iodine atoms on the benzene ring, which allows for diverse chemical reactivity and the formation of complex molecules through various synthetic routes. Its combination of substituents provides a versatile platform for further functionalization and application in different fields of research .

Properties

Molecular Formula

C8H5BrIN

Molecular Weight

321.94 g/mol

IUPAC Name

3-bromo-2-iodo-5-methylbenzonitrile

InChI

InChI=1S/C8H5BrIN/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3

InChI Key

HQAZPDJKCFYVHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)C#N

Origin of Product

United States

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